J-104132

Description

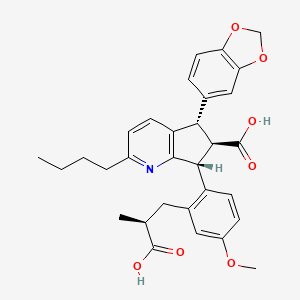

Nomenclature and Chemical Identity in Research Contexts

In scientific literature, J-104132 is identified by a specific and systematic nomenclature that ensures clarity and reproducibility in research. Its formal IUPAC name is (+)-(5S,6R, 7R)-2-butyl-7-[2-((2S)-2-carboxypropyl)-4-methoxyphenyl]-5-(3, 4-methylenedioxyphenyl)cyclopenteno[1,2-b]pyridine-6-carboxylic acid. wikipedia.org Within the research community, it is also frequently referred to by its synonym, L-753,037. wikipedia.org

The precise chemical identity of this compound is critical for its synthesis and use in experimental settings. The compound's molecular formula is C31H31NO7, and it has a molecular weight of 529.58 g/mol . The disodium (B8443419) salt form of this compound is associated with the CAS Number 258349-56-3.

| Identifier | Value |

|---|---|

| IUPAC Name | (+)-(5S,6R, 7R)-2-butyl-7-[2-((2S)-2-carboxypropyl)-4-methoxyphenyl]-5-(3, 4-methylenedioxyphenyl)cyclopenteno[1,2-b]pyridine-6-carboxylic acid |

| Synonym | L-753,037 |

| Molecular Formula | C31H31NO7 |

| Molecular Weight | 529.58 g/mol |

| CAS Number (Disodium Salt) | 258349-56-3 |

Significance in Medicinal Chemistry and Pharmacology Research

This compound holds considerable significance in medicinal chemistry and pharmacology primarily due to its function as a potent and selective dual antagonist of the endothelin-A (ETA) and endothelin-B (ETB) receptors. wikipedia.org Endothelin receptors are key components of the endothelin system, which plays a crucial role in vascular tone and cellular growth. The ability of this compound to inhibit both major receptor subtypes makes it an invaluable tool for researchers investigating the physiological and pathophysiological roles of endothelin. wikipedia.org

In medicinal chemistry, the complex molecular structure of this compound has served as a scaffold for the design and synthesis of other endothelin receptor antagonists. Its development has provided insights into the structure-activity relationships required for potent and selective inhibition of these receptors.

From a pharmacological standpoint, this compound is utilized to probe the therapeutic potential of dual ETA/ETB receptor blockade. Research has demonstrated its efficacy in various preclinical models, highlighting its utility in studying conditions characterized by endothelial dysfunction and abnormal vascular tone. sciencepublishinggroup.com

Overview of Academic Research Trajectory and Focus Areas

The academic research trajectory of this compound began with its identification as a potent, orally active, and selective dual endothelin receptor antagonist. wikipedia.org Initial in vitro studies established its high affinity for both human ETA and ETB receptors, with Ki values of 0.034 nM and 0.104 nM, respectively. wikipedia.org These binding studies were complemented by functional assays in isolated tissues, which confirmed its competitive and reversible antagonism. wikipedia.org

Subsequent research extended to in vivo models to characterize its pharmacological profile. Studies in conscious mice and rats demonstrated that this compound could effectively block the physiological responses to exogenous endothelin-1 (B181129), such as pressor effects and lethality. wikipedia.org A notable finding was its oral bioavailability of approximately 40% in rats, which positioned it as a valuable compound for oral administration in experimental settings. wikipedia.org

The focus of academic research involving this compound has largely centered on its potential therapeutic applications in cardiovascular diseases. A significant area of investigation has been its effects on hypertension. Studies in spontaneously hypertensive rats and Dahl salt-sensitive hypertensive rats revealed that this compound can produce a sustained decrease in blood pressure. wikipedia.org Furthermore, research has explored the synergistic antihypertensive effects when this compound is co-administered with an angiotensin II receptor blocker, such as losartan. wikipedia.org

Another major focus area has been its role in diabetic vascular complications. Research in streptozotocin-induced diabetic rats has shown that chronic administration of this compound can attenuate endothelial dysfunction. sciencepublishinggroup.com This research suggests that endothelin-1 contributes to the impaired endothelium-dependent relaxation seen in diabetes, partly through an increase in superoxide (B77818) anion production. sciencepublishinggroup.com this compound was found to prevent this increase in oxidative stress, thereby preserving endothelial function. sciencepublishinggroup.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

198279-45-7 |

|---|---|

Molecular Formula |

C31H33NO7 |

Molecular Weight |

531.6 g/mol |

IUPAC Name |

(5S,6R,7R)-5-(1,3-benzodioxol-5-yl)-2-butyl-7-[2-[(2S)-2-carboxypropyl]-4-methoxyphenyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid |

InChI |

InChI=1S/C31H33NO7/c1-4-5-6-20-8-10-23-26(18-7-12-24-25(15-18)39-16-38-24)28(31(35)36)27(29(23)32-20)22-11-9-21(37-3)14-19(22)13-17(2)30(33)34/h7-12,14-15,17,26-28H,4-6,13,16H2,1-3H3,(H,33,34)(H,35,36)/t17-,26-,27-,28+/m0/s1 |

InChI Key |

IUHMIOAKWHUFKU-YINIXLNUSA-N |

SMILES |

CCCCC1=NC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)CC(C)C(=O)O)C(=O)O)C4=CC5=C(C=C4)OCO5 |

Isomeric SMILES |

CCCCC1=NC2=C(C=C1)[C@@H]([C@H]([C@@H]2C3=C(C=C(C=C3)OC)C[C@H](C)C(=O)O)C(=O)O)C4=CC5=C(C=C4)OCO5 |

Canonical SMILES |

CCCCC1=NC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)CC(C)C(=O)O)C(=O)O)C4=CC5=C(C=C4)OCO5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-butyl-7-(2-((2S)-2-carboxypropyl)-4-methoxyphenyl)-5-(4-methylenedioxyphenyl)cyclopenteno(1,2-b)pyridine-6-carboxylic J 104132 J-104132 L 753037 L-753,037 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes and Strategies for J-104132

Multi-Step Synthesis Approaches

The synthesis of analogous complex molecules typically employs multi-step sequences that allow for the precise installation of functional groups and stereocenters. These approaches often involve the strategic formation of key carbon-carbon and carbon-heteroatom bonds to build the molecular framework piece by piece.

Key Synthetic Intermediates and Reaction Sequences

Based on the structure of this compound, key synthetic intermediates would likely include a substituted cyclopentanone (B42830) and a functionalized pyridine (B92270) derivative. The reaction sequence could involve a condensation reaction to form the fused cyclopenta[b]pyridine ring system. Subsequent steps would then focus on the introduction of the butyl group, the 1,3-benzodioxol-5-yl moiety, and the (2-carboxypropyl)-4-methoxyphenyl group at the appropriate positions.

Considerations for Chiral Synthesis

This compound is a chiral molecule, and its biological activity is dependent on its specific stereochemistry. Therefore, controlling the stereochemistry during the synthesis is of paramount importance. This can be achieved through several strategies:

Asymmetric Catalysis: Utilizing chiral catalysts to favor the formation of the desired enantiomer.

Chiral Pool Synthesis: Starting from a readily available chiral molecule that already contains one or more of the required stereocenters.

Chiral Resolution: Separating a racemic mixture of enantiomers, often through the formation of diastereomeric salts with a chiral resolving agent.

Chemical Reactivity and Stability Investigations of this compound

A comprehensive study has been conducted on the degradation of this compound in aqueous solutions, revealing important insights into its stability and reactivity.

Epimerization Reactions and Degradation Pathways

The primary degradation pathway for this compound in aqueous solution is epimerization at the C7 position. This reaction results in the formation of the C7 β-epimer of the drug. Spectroscopic analysis has confirmed the structure of this degradant. The degradation does not proceed to completion; instead, a stable equilibrium is reached where a small percentage of the epimer is present. A proposed mechanism for this epimerization involves the formation of a novel enamine-like intermediate.

Kinetic and Equilibrium Studies of Chemical Transformations

The epimerization of this compound has been characterized through detailed kinetic and equilibrium studies. The reaction follows a reversible first-order kinetic model.

| Parameter | Description |

| Degradation Pathway | Epimerization at the C7 position |

| Degradation Product | C7 β-epimer |

| Reaction Kinetics | Reversible first-order |

| Key Influencing Factors | Temperature and pH |

These kinetic and equilibrium data are essential for the optimal development of drug products containing this compound.

Proposed Mechanisms for Observed Chemical Changes

The high degree of stereoselectivity observed in the synthesis of this compound is a direct result of the specific mechanisms governing the key chemical transformations. While detailed mechanistic studies for this specific synthetic pathway have not been extensively published, plausible mechanisms can be proposed based on well-established principles in organic chemistry.

Asymmetric Conjugate Addition of Aryllithium:

The crucial carbon-carbon bond formation that establishes the initial stereocenter is proposed to proceed through a mechanism directed by a chiral auxiliary. The aryllithium reagent, a powerful nucleophile, undergoes a 1,4-conjugate addition to the α,β-unsaturated ester. The chiral auxiliary, covalently attached to the ester, creates a chiral environment that sterically hinders one face of the molecule. This forces the aryllithium reagent to attack from the less hindered face, leading to the preferential formation of one diastereomer. The reaction is believed to proceed through a chelated transition state where the lithium cation coordinates to both the carbonyl oxygen of the ester and a heteroatom on the chiral auxiliary, further locking the conformation and enhancing the facial bias.

Stereoselective Grignard Addition:

The high stereoselectivity of the Grignard addition to the cyclopentanone intermediate is attributed to steric hindrance. The existing bulky substituents on the cyclopentanone ring, established in the previous conjugate addition step, effectively block one face of the carbonyl group. The incoming Grignard reagent, therefore, preferentially attacks from the more accessible face, resulting in the observed high diastereoselectivity for the desired tertiary alcohol.

Phosphate-Mediated Intramolecular Cyclization:

The intramolecular cyclization to form the fused pyridine ring is facilitated by the phosphate (B84403) leaving group. The proposed mechanism involves the activation of the alcohol, formed in the Grignard reaction, by conversion to a phosphate ester. This transformation turns a poor leaving group (hydroxide) into a good leaving group (phosphate). An intramolecular nucleophilic attack by the nitrogen atom of the pyridine precursor on the carbon bearing the phosphate group then proceeds, likely through an SN2-type mechanism, to close the ring and form the cyclopenteno[1,2-b]pyridine core.

TEMPO-Catalyzed Oxidation:

The final step of the synthesis involves the oxidation of a primary alcohol to a carboxylic acid. This transformation is proposed to occur via a catalytic cycle involving 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). The mechanism is believed to involve the following key steps:

Oxidation of TEMPO to the active oxidant, the N-oxoammonium ion, by a stoichiometric co-oxidant.

The N-oxoammonium ion then oxidizes the primary alcohol to an aldehyde, during which it is reduced to the hydroxylamine (B1172632).

The aldehyde is then further oxidized to the carboxylic acid.

The hydroxylamine is re-oxidized back to TEMPO by the co-oxidant, thus completing the catalytic cycle.

This series of proposed mechanisms provides a rational framework for understanding the observed chemical changes and the high degree of stereocontrol achieved in the synthesis of this compound.

Molecular Interactions and Receptor Pharmacology

Target Identification and Characterization

The Endothelin Receptor System as a Molecular TargetThe endothelin system is a complex biological network comprising three endogenous peptide ligands—endothelin-1 (B181129) (ET-1), endothelin-2 (ET-2), and endothelin-3 (ET-3)—and two primary G protein-coupled receptors, ETA and ETB.guidetopharmacology.orgtocris.combidd.groupnih.govnih.govET-1, a 21-amino acid peptide, is a potent vasoconstrictor produced by various cell types, including endothelial cells, vascular smooth muscle cells, macrophages, and renal medulla.tocris.comnih.gov

The endothelin receptors exhibit distinct tissue distribution and physiological roles. ETA receptors are predominantly located on vascular smooth muscle cells and are primarily responsible for mediating vasoconstriction. tocris.comnih.govtocris.comnih.gov Conversely, ETB receptors are found on endothelial cells, where their activation can lead to vasodilation, and also on vascular smooth muscle cells and renal epithelial cells, where they can mediate vasoconstriction. tocris.comnih.govnih.gov The endothelin system plays a critical role in regulating vascular tone, cell proliferation, and various physiological and pathophysiological processes, including the development and progression of hypertension, heart failure, and neointimal hyperplasia. tocris.combidd.groupnih.govnih.govtocris.comtocris.comnih.gov

Mechanisms of Mixed ETA/ETB Receptor AntagonismJ-104132 functions as a mixed ETA/ETB receptor antagonist, providing a comprehensive blockade of the endothelin system.nih.govnih.govtocris.comnih.govwikipedia.orgtocris.comcenmed.comIts binding affinities indicate a slight selectivity for ETA over ETB receptors, with an approximate 3-fold difference (K_i ETB/K_i ETA ≈ 3).nih.govnih.govnih.govThe mechanism of inhibition is reversible and competitive at both receptor subtypes.nih.govnih.govStudies comparing this compound with selective ETA and ETB antagonists have consistently demonstrated its dual action.tocris.comuni.luA notable pharmacological consequence of mixed ETA/ETB receptor antagonism by this compound is an increase in plasma ET-1 levels, which is attributed to the blockade of ETB receptors responsible for ET-1 clearance from circulation.uni.lu

The key binding and inhibitory data for this compound are summarized in the following table:

| Receptor/Assay | Parameter | Value |

| Cloned human ETA receptor | K_i | 0.034 nM |

| Cloned human ETB receptor | K_i | 0.104 nM |

| ET-1-induced [3H]inositol phosphates accumulation in CHO cells (ETA) | IC50 | 0.059 nM |

| ET-1-induced contractions in rabbit iliac artery | pA2 | 9.70 |

| BQ-3020-induced contractions in pulmonary artery | pA2 | 10.14 |

Mechanism of Action at the Cellular and Subcellular Level

Influence on Nitric Oxide Synthase (NOS) Activity and Nitric Oxide Production

Research into the effects of this compound on nitric oxide (NO) production and nitric oxide synthase (NOS) activity has primarily focused on its role in endothelial dysfunction in diabetic models. In streptozotocin (B1681764) (STZ)-induced diabetic rats, a model for studying diabetic vascular complications, chronic administration of this compound was observed to attenuate impaired endothelium-dependent relaxation. wikipedia.orgmims.comgriffith.edu.au However, this improvement was not associated with an increase in nitric oxide production. mims.com Specifically, the expression levels of mRNA for endothelial nitric oxide synthase (eNOS) in the aortae of control, diabetic, and chronically this compound-treated diabetic rats were found to be comparable, indicating that this compound does not directly enhance eNOS expression or, consequently, nitric oxide production via this mechanism. wikipedia.orgmims.comciteab.com The beneficial effects of this compound on endothelial function in these models appear to be mediated through alternative pathways, rather than directly stimulating nitric oxide synthesis. mims.com

Impact on Superoxide (B77818) Anion Levels

This compound significantly impacts superoxide anion levels, particularly in conditions of elevated oxidative stress. In streptozotocin (STZ)-induced diabetic rats, there is a notable increase in the amount of superoxide anion in the aortae compared to non-diabetic controls. wikipedia.orgmims.comgriffith.edu.au Chronic treatment with this compound demonstrably decreased these elevated levels of superoxide anion in the diabetic rats. wikipedia.orgmims.comgriffith.edu.auciteab.comdsmz.de

This reduction in superoxide anion production is linked to this compound's influence on the NADH/NADPH oxidase system. The expression of p22phox mRNA, a crucial subunit of NADH/NADPH oxidase, is significantly increased in aortae from STZ-induced diabetic rats. wikipedia.orgmims.comgriffith.edu.audsmz.de Importantly, chronic administration of this compound completely prevented this increase in p22phox mRNA expression. wikipedia.orgmims.comgriffith.edu.audsmz.dealfa-chemistry.com These findings suggest that endothelin-1 (ET-1) plays a direct role in impairing endothelium-dependent relaxation through increased superoxide anion production, and this compound counteracts this by inhibiting the induction of NADPH oxidase, thereby reducing oxidative stress. wikipedia.orgmims.comgriffith.edu.aualfa-chemistry.com

Effect of this compound on Superoxide Anion Levels and p22phox mRNA Expression in Diabetic Rats

| Parameter | Control Rats | Diabetic Rats (STZ-induced) | Diabetic Rats + this compound Treatment | Effect of this compound | Reference |

| Aortic Superoxide Anion Level | Baseline | Significantly Greater | Significantly Decreased | Reduction | wikipedia.orgmims.comgriffith.edu.au |

| p22phox mRNA Expression (Aorta) | Baseline | Significantly Increased | Completely Prevented Increase | Normalization | wikipedia.orgmims.comgriffith.edu.aualfa-chemistry.com |

Cellular Signaling Pathway Interventions

This compound primarily intervenes in cellular signaling pathways by acting as a potent and selective antagonist of endothelin (ET) receptors, specifically ETA and ETB. citeab.com Its ability to prevent the accumulation of [3H]inositol phosphates induced by ET-1 in Chinese hamster ovary cells expressing human ETA receptors highlights its direct interference with the signaling cascade initiated by endothelin receptor activation. citeab.com

The observed normalization of increased p22phox mRNA expression in diabetic rats by this compound indicates a crucial intervention in the signaling pathway leading to the activation of NADPH oxidase. wikipedia.orgmims.comgriffith.edu.aualfa-chemistry.com Endothelin-1 (ET-1) is implicated in promoting increased superoxide anion formation, and this compound's antagonistic action on ET receptors effectively disrupts this pro-oxidative signaling. This suggests that the compound modulates cellular oxidative stress by directly inhibiting the endothelin-mediated signaling pathways that contribute to the upregulation of NADPH oxidase subunits like p22phox. alfa-chemistry.com While endothelin signaling is complex and can interact with various downstream pathways, the direct evidence points to this compound's role in mitigating oxidative stress by modulating the ET-1-NADPH oxidase axis.

Preclinical Research Paradigms and Methodologies

In Vitro Research Models

In vitro models are fundamental for the initial characterization of a compound's activity at a specific molecular target, independent of the systemic complexities of a living organism.

To investigate the direct interaction of J-104132 with the ORL-1 receptor, cell culture systems are indispensable. Typically, mammalian cell lines, such as HeLa (Henrietta Lacks) cells or CHO (Chinese Hamster Ovary) cells, are utilized. These cells are genetically engineered to stably or transiently express the human ORL-1 receptor on their surface. nih.gov This recombinant expression provides a controlled and reproducible system to study receptor binding and functional activity.

These cell-based platforms are crucial for high-throughput screening and detailed pharmacological characterization, allowing for the precise measurement of the compound's affinity and potency at its intended target.

To understand a compound's effect in a more physiologically relevant context that includes native receptors and multiple cell types, researchers employ isolated tissue preparations. nih.gov Organ bath experiments using tissues known to express the ORL-1 receptor, such as the guinea pig ileum or the mouse vas deferens, are common methodologies. mdma.ch

In these experiments, a segment of tissue is suspended in an organ bath containing a physiological salt solution, and its contractile responses to stimuli are measured. mdma.ch The ability of this compound to antagonize the effects of the endogenous ligand nociceptin (N/OFQ) or other ORL-1 agonists on muscle contraction would be quantified, providing key data on its functional antagonism at native receptors.

A variety of biochemical and molecular assays are used to quantify the engagement of this compound with the ORL-1 receptor and to elucidate its mechanism of action.

Gene expression analysis, often conducted using quantitative polymerase chain reaction (qPCR), is used to verify the presence and level of ORL-1 receptor mRNA (OPRL1) in the cell lines and tissues used for the experiments. mdpi.com This ensures that the biological system is appropriate for studying the target of interest. Furthermore, such analyses can be used to investigate whether the compound alters the expression of the receptor itself or other downstream signaling molecules after prolonged exposure, providing insights into potential mechanisms of tolerance or regulation.

Confirming the presence of the ORL-1 receptor protein is a critical step. Techniques like Western blotting can be employed on lysates from the cell culture systems or tissue preparations to verify that the receptor protein is expressed. This validation ensures that the observed pharmacological effects are indeed mediated by the intended target protein.

Table 1: Illustrative In Vitro Assays for ORL-1 Antagonist Characterization Note: Specific experimental data for this compound are not available in the cited sources. This table represents the types of data typically generated.

| Assay Type | Model System | Parameter Measured | Illustrative Result for an Antagonist |

| Radioligand Binding Assay | HeLa cells expressing human ORL-1 receptor | Ki (Inhibition Constant) : Compound's affinity for the receptor. | A low nanomolar (nM) Ki value indicates high binding affinity. nih.gov |

| cAMP Accumulation Assay | HeLa cells expressing human ORL-1 receptor | IC50 (Half-maximal inhibitory concentration) : Compound's potency in blocking agonist-induced inhibition of cAMP. | A micromolar (µM) IC50 value demonstrates functional antagonism. nih.gov |

| [³⁵S]GTPγS Binding Assay | Cell membranes with ORL-1 receptor | IC50 : Compound's ability to block agonist-stimulated G-protein activation. | An effective antagonist would block the agonist effect, showing a measurable IC50. nih.gov |

| Organ Bath Study | Mouse Vas Deferens | pA₂ value : A measure of antagonist potency at the tissue level. | A higher pA₂ value indicates greater potency in the functional tissue assay. |

Biochemical and Molecular Assays for Target Engagement

In Vivo Research Models and Experimental Designs

Following in vitro characterization, the effects of this compound are evaluated in living organisms to understand its physiological impact. In vivo models are essential for assessing the compound's activity within a complex biological system. nih.gov

For an ORL-1 antagonist, relevant animal models often include rodents (mice and rats) and focus on physiological processes modulated by the nociceptin system, such as pain perception. nih.govnih.gov Common experimental designs include:

Nociceptin-Induced Allodynia/Hyperalgesia: In this model, the ORL-1 agonist nociceptin is administered to an animal, inducing a state of heightened pain sensitivity. The ability of intravenously or orally administered this compound to reverse or prevent this effect would be a key measure of its in vivo target engagement and efficacy. nih.govmdma.ch

Hot-Plate Test: This is a model of acute thermal pain where the animal's response latency to a heated surface is measured. The intrinsic effects of this compound on pain thresholds would be evaluated. nih.gov

Formalin Test: This model assesses responses to persistent pain. An injection of formalin into the paw elicits a biphasic nociceptive response. The effect of this compound on both the initial acute phase and the later inflammatory phase would be quantified to determine its analgesic profile. nih.govfrontiersin.org

In these studies, the action of the compound is often tested against a control, such as the general opioid antagonist naloxone, to confirm that its effects are not mediated through classical opioid receptors (μ, δ, κ). nih.gov

Table 2: Representative In Vivo Models for an ORL-1 Antagonist Note: This table outlines typical experimental designs. Specific findings for this compound are not detailed in the provided sources.

| In Vivo Model | Animal | Endpoint Measured | Purpose of Model |

| Nociceptin-Induced Allodynia | Mouse | Mechanical withdrawal threshold | To confirm antagonism of the ORL-1 receptor in vivo. nih.gov |

| Hot-Plate Test | Mouse | Escape response latency to heat stimulus | To assess effects on acute thermal pain perception. nih.gov |

| Formalin Test | Rat | Nociceptive behaviors (e.g., licking, flinching) | To evaluate efficacy in a model of persistent inflammatory pain. nih.gov |

Utilization of Animal Models for Disease Pathophysiology

Preclinical evaluation of the compound this compound has utilized various animal models to investigate its therapeutic potential in diseases characterized by vascular dysfunction. These models are instrumental in understanding the pathophysiology of conditions such as diabetes and hypertension, and for assessing the pharmacological effects of this compound as a dual endothelin ETA/ETB receptor antagonist.

The streptozotocin (B1681764) (STZ)-induced diabetic rat model is a widely used paradigm to mimic type 1 diabetes, characterized by hyperglycemia and subsequent endothelial dysfunction nih.govnih.govnih.gov. In this model, the administration of STZ selectively destroys pancreatic β-cells, leading to insulin deficiency nih.govnih.gov. This diabetic state is associated with an increase in the biosynthesis of endothelin-1 (B181129) (ET-1), which is implicated in the development of vascular complications nih.gov.

In studies involving STZ-induced diabetic rats, chronic administration of this compound has been shown to address the impaired endothelium-dependent relaxation. Specifically, treatment with this compound significantly attenuated the compromised acetylcholine (B1216132) (ACh)-induced relaxation in the aortae of these diabetic animals nih.gov. This improvement in endothelial function is not linked to any alteration in plasma glucose or lipid levels, suggesting a direct vascular effect of the compound nih.gov. Further investigation revealed that the beneficial effect of this compound in this model is associated with a reduction in aortic superoxide (B77818) anion levels nih.govsemanticscholar.org. The expression of p22phox mRNA, a subunit of NADH/NADPH oxidase which is a major source of vascular superoxide, was found to be elevated in diabetic rats and was normalized by chronic this compound treatment nih.gov. These findings suggest that in STZ-induced diabetic rats, ET-1 contributes to endothelial dysfunction through increased production of superoxide anions, a mechanism that is effectively counteracted by this compound nih.govsemanticscholar.org.

While specific studies on the effects of this compound in Dahl salt-sensitive (DSS) rats or spontaneously hypertensive rats (SHR) are not extensively detailed in the available literature, these models are critical in hypertension research. DSS rats are a genetic model of salt-sensitive hypertension, where a high-salt diet leads to a significant increase in blood pressure and renal injury nasa.govnih.govmdpi.com. The SHR model, on the other hand, develops hypertension genetically without the need for a high-salt diet and is a widely studied model for primary hypertension nih.govmdpi.comnih.gov.

The endothelin system, particularly ET-1, plays a significant role in the pathophysiology of hypertension, contributing to increased vasoconstriction and vascular remodeling oup.commdpi.com. As a potent mixed ETA/ETB endothelin receptor antagonist, this compound's mechanism of action is highly relevant to the pathways driving hypertension in these models nih.gov. In conscious normotensive rats, this compound has been shown to inhibit the pressor responses induced by intravenous administration of ET-1, demonstrating its in vivo efficacy in blocking endothelin-mediated vasoconstriction nih.gov. This foundational evidence suggests its potential therapeutic utility in hypertensive states.

Methodologies for Assessing Endothelial Function in Vivo

The assessment of endothelial function in preclinical studies of this compound has primarily involved in vivo and ex vivo techniques that measure endothelium-dependent vasodilation. A standard method is the evaluation of vascular responses to acetylcholine (ACh) in isolated aortic rings nih.gov. In a healthy endothelium, ACh stimulates the release of nitric oxide (NO), leading to smooth muscle relaxation and vasodilation nih.govyoutube.com. Impairment of this response is a hallmark of endothelial dysfunction nih.govnih.gov.

In studies with STZ-induced diabetic rats, this methodology was employed to demonstrate the therapeutic effect of this compound. Aortic rings from diabetic rats showed a diminished relaxation response to ACh compared to control animals. Chronic oral administration of this compound was found to significantly improve this impaired endothelium-dependent relaxation nih.gov. This in vivo treatment followed by ex vivo assessment provides a robust measure of the compound's ability to restore endothelial function.

Evaluation of Vascular Responsiveness in Animal Models

The evaluation of vascular responsiveness to this compound has been conducted in various animal models, including mice, rats, and dogs, by assessing its ability to antagonize the effects of exogenous ET-1 nih.gov. A key methodology involves challenging the animals with an intravenous injection of ET-1 and measuring the subsequent physiological responses, such as changes in blood pressure or regional blood flow nih.gov.

In conscious mice, a lethal dose of ET-1 was administered, and the protective effect of this compound was quantified. Pretreatment with this compound, both intravenously and orally, prevented the lethal effects of ET-1 in a dose-dependent manner nih.gov. Similarly, in conscious normotensive rats, this compound was shown to inhibit the pressor (blood pressure raising) response to an intravenous ET-1 challenge nih.gov.

In anesthetized dogs, a more localized assessment was performed by administering ET-1 directly into the renal or brachial artery to generate dose-response curves for blood flow. The inhibitory potency of this compound was then quantified by its ability to shift these dose-response curves to the right, indicating a competitive antagonism of ET-1's vasoconstrictive effects nih.gov. These methodologies are crucial for characterizing the in vivo potency and efficacy of endothelin receptor antagonists like this compound.

Pharmacodynamic Characterization in Preclinical Settings

The pharmacodynamic properties of this compound have been characterized through a series of in vitro and in vivo studies, establishing it as a potent and selective dual antagonist of ETA and ETB receptors nih.gov.

In vitro, this compound demonstrated high affinity for both cloned human ETA and ETB receptors. Its antagonistic activity was confirmed in functional assays, where it potently inhibited ET-1-induced intracellular signaling and vasoconstriction in isolated rabbit arteries nih.gov. The antagonism was found to be reversible and competitive nih.gov. This compound exhibited selectivity for endothelin receptors, as it did not affect contractions induced by other vasoconstrictors like norepinephrine (B1679862) or potassium chloride nih.gov.

The in vivo pharmacodynamics were assessed by its ability to block ET-1-induced responses. The following table summarizes key pharmacodynamic parameters from preclinical studies.

| Animal Model | Pharmacodynamic Endpoint | Route of Administration | Effective Dose (ED50) |

| Conscious Mice | Prevention of ET-1 induced lethality | Intravenous (i.v.) | 0.045 mg/kg |

| Conscious Mice | Prevention of ET-1 induced lethality | Oral (p.o.) | 0.35 mg/kg |

| Conscious Normotensive Rats | Inhibition of ET-1 induced pressor response | Intravenous (i.v.) | 0.1 mg/kg (inhibitory dose) |

| Conscious Normotensive Rats | Inhibition of ET-1 induced pressor response | Oral (p.o.) | 1 mg/kg (inhibitory dose) |

| Anesthetized Dogs (Renal Artery) | >10-fold shift in ET-1 dose-response curve | Intravenous (i.v.) infusion | 0.03 mg/kg/h |

| Anesthetized Dogs (Brachial Artery) | >10-fold shift in ET-1 dose-response curve | Intravenous (i.v.) infusion | 0.3 mg/kg/h |

These data highlight the potent in vivo activity of this compound following both intravenous and oral administration in multiple species.

Pharmacokinetic Investigations in Preclinical Development

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate mdpi.commdpi.com. Preclinical pharmacokinetic evaluations help in selecting promising compounds and designing clinical trials nih.govnih.gov.

For this compound, pharmacokinetic parameters have been determined in rats. Following oral administration, the compound demonstrated good bioavailability. The oral bioavailability of this compound in rats was reported to be approximately 40% nih.gov. This indicates that a substantial fraction of the orally administered dose reaches the systemic circulation in an unchanged form, supporting its potential as an orally active therapeutic agent nih.gov.

Further detailed pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and time to maximum concentration (Tmax) would be necessary for a complete profile, but the reported oral bioavailability is a key indicator of its potential for oral administration in clinical settings.

Table of Compounds

Structure Activity Relationship Sar and Computational Studies

Analysis of Stereochemical Determinants for Biological Activity

The biological activity of J-104132 is critically dependent on its specific stereochemistry, notably the (5S,6R,7R) configuration ontosight.ainih.gov. This precise three-dimensional arrangement is indicative of a highly optimized interaction with its biological targets, the ETA and ETB endothelin receptors ontosight.ai. The potent and selective inhibitory action of this compound underscores the importance of these defined stereocenters in achieving high affinity and specificity for the endothelin receptors nih.gov. Such stereochemical precision ensures a complementary fit within the receptor binding site, facilitating crucial molecular interactions that drive its antagonistic effects.

Role of Specific Functional Groups in Receptor Interaction

The chemical architecture of this compound incorporates several key functional groups that are instrumental in its interaction with endothelin receptors. These include a cyclopenta[b]pyridine core, a benzodioxol ring, a butyl chain, a methoxyphenyl moiety, and carboxylic acid groups ontosight.ai. The presence and specific arrangement of these functional groups are believed to enable the compound to interact effectively with the target enzymes or receptors ontosight.ai.

For instance, the carboxylic acid groups, being charged functionalities, are known to contribute significantly to drug-receptor binding through strong ionic interactions nih.gov. This is consistent with general principles of drug-receptor interactions where charged groups typically exhibit stronger binding energies compared to polar or nonpolar groups nih.gov. The aromatic rings, such as the benzodioxol and methoxyphenyl groups, likely engage in hydrophobic interactions and pi-stacking with complementary residues within the receptor binding site, further stabilizing the ligand-receptor complex. The butyl chain may also contribute to hydrophobic interactions, enhancing binding affinity by occupying nonpolar pockets in the receptor. The precise interplay of these functional groups dictates the compound's ability to bind to and antagonize the ETA and ETB receptors effectively nih.gov.

Strategies for Lead Optimization and Analogue Design

Lead optimization is an iterative and multifaceted process aimed at refining the chemical structure of a promising lead compound to enhance its drug-like properties, including potency and selectivity researchgate.netsubstack.com. For compounds like this compound, this involves a systematic exploration of structural modifications to establish robust Structure-Activity Relationships (SARs) researchgate.net.

Key strategies employed in the lead optimization and analogue design of such compounds typically include:

Systematic Analogue Synthesis and Testing: This involves the synthesis of a series of related compounds (analogues) with subtle structural variations. These analogues are then rigorously tested in biological assays to quantify the impact of each modification on activity. This process generates quantitative data that directly correlates changes in chemical structure with observed biological and pharmacological effects researchgate.netsubstack.com.

Rational Design based on SAR Insights: The insights gained from SAR studies guide subsequent rounds of analogue design. By understanding which parts of the molecule are crucial for activity and which can be modified to improve properties, chemists can rationally design new analogues with enhanced characteristics substack.com.

Integration of Computational Tools: Computational methods are increasingly integrated into lead optimization to accelerate the design process. This includes using computational diagnostics to predict the impact of structural changes and guide the selection of new analogues for synthesis nih.gov.

The development of this compound itself exemplifies a successful lead optimization strategy, resulting in a compound with remarkable potency and selectivity for its target receptors ontosight.ainih.gov.

Computational Approaches in SAR Elucidation

Computational approaches play a pivotal role in modern drug discovery, offering efficient and insightful methods for elucidating SARs and guiding lead optimization efforts. These in silico techniques complement traditional experimental methods by providing a deeper understanding of molecular interactions at an atomic level researchgate.netnih.gov.

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone computational technique used to establish mathematical relationships between the chemical structures of compounds and their biological activities nih.govfda.gov. The fundamental premise of QSAR is that similar chemical structures tend to exhibit similar biological activities fda.gov.

QSAR models are developed by correlating various molecular descriptors (numerical representations of chemical structure and properties) with observed biological activities. These models can then be used to:

Predict Activity: Rapidly assess the potential pharmacological or toxicological properties of new or untested compounds based solely on their chemical structure fda.gov.

Identify Key Structural Features: Highlight which structural features or physicochemical properties are most critical for a particular biological activity, thereby informing rational drug design nih.gov.

Guide Analogue Design: Assist in prioritizing the synthesis of new analogues by predicting their likely activity before experimental validation, thus streamlining the lead optimization process nih.govnih.gov.

The development of robust QSAR models involves rigorous validation, including internal and external validation, to ensure their predictive power for new chemical entities nih.govfda.gov. While specific QSAR models for this compound are not detailed in the provided snippets, the general application of QSAR in drug discovery, including for endothelin receptor antagonists, is well-established nih.govnih.govpatsnap.com.

Molecular docking simulations are powerful in silico tools employed to predict the preferred binding orientations (poses) of a small molecule (ligand) within the binding site of a macromolecular target (receptor) and to estimate their binding affinities nih.govopenaccessjournals.com. This technique is crucial for understanding the molecular basis of ligand-target interactions and for identifying potential drug candidates.

The process of molecular docking involves:

Predicting Binding Modes: Simulating how a ligand fits into the active site of a receptor, providing insights into the specific interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) that stabilize the ligand-receptor complex openaccessjournals.com.

Estimating Binding Affinity: Utilizing scoring functions to rank different ligand poses and predict the strength of the interaction, thereby helping to prioritize compounds for further experimental evaluation nih.govopenaccessjournals.com.

Guiding Ligand Optimization: Informing structural modifications to enhance binding affinity and selectivity by identifying key interacting residues and favorable binding environments within the receptor openaccessjournals.com.

While molecular docking provides valuable initial insights, it often operates under the assumption of a rigid receptor, which can be a limitation nih.gov. To overcome this, molecular docking is frequently integrated with more dynamic computational methods, such as Molecular Dynamics (MD) simulations. MD simulations can account for the flexibility of both the ligand and the receptor, providing a more realistic representation of the binding event and allowing for the refinement of docking poses and the calculation of more accurate interaction energies nih.govnih.govmdpi.comfrontiersin.org. This combined approach offers a comprehensive understanding of the ligand-target recognition process, accelerating the drug discovery pipeline nih.govmdpi.com.

Data Tables

Table 1: Binding Affinity of this compound to Endothelin Receptors

| Receptor Type | Ki (nM) |

| Cloned Human ETA | 0.034 |

| Cloned Human ETB | 0.104 |

Data derived from in vitro ligand-binding assays. nih.gov

Research Directions and Therapeutic Area Exploration

Investigations in Cardiovascular System Disorders

The endothelin-1 (B181129) (ET-1) peptide is recognized as a potent vasoconstrictor that contributes to vascular injury in cardiovascular diseases. Endothelin receptor antagonists, including J-104132, have demonstrated efficacy in animal models and show promise in improving vascular function in cardiovascular patients.

This compound has been extensively studied for its antihypertensive effects, particularly in models of salt-sensitive hypertension. In Dahl salt-sensitive (DS) rats, a well-established model for this condition, ET-1 is considered a pathophysiological factor in both the development and maintenance of hypertension. nih.govjeolusa.com

Key Research Findings in Hypertension:

A single oral administration of this compound, at doses ranging from 3 to 10 mg/kg, effectively reduced blood pressure to normotensive levels in DS rats maintained on a high-salt diet. This antihypertensive effect was sustained for at least 24 hours. nih.govjeolusa.com

In DS rats on a normal salt diet, this compound (10 mg/kg) still produced a slight but statistically significant decrease in blood pressure. nih.govjeolusa.com

In contrast, Dahl salt-resistant (DR) rats did not exhibit notable blood pressure reductions following this compound administration, regardless of salt intake. nih.govjeolusa.com

Studies in spontaneously hypertensive rats (SHR) and stroke-prone SHR (SHRSP) also demonstrated antihypertensive effects of this compound.

The antihypertensive efficacy of this compound was found to be augmented when co-administered with an AT1-receptor antagonist, MK-954 (Losartan), in SHR and SHRSP, and potentiated in DS-H rats. This suggests that the contribution of endothelin to hypertension is more pronounced in salt-sensitive models and that combined blockade of ET and AT1 receptors could offer enhanced therapeutic benefits.

Table 1: Antihypertensive Effects of this compound in Rat Models

| Rat Model | Salt Intake | This compound Dose (mg/kg, oral) | Effect on Blood Pressure | Duration of Effect | Reference |

| Dahl Salt-Sensitive (DS) | High | 3, 10 | Reduced to normotensive levels | ≥24 hours | nih.govjeolusa.com |

| Dahl Salt-Sensitive (DS) | Normal | 10 | Slight but significant decrease | Not specified | nih.govjeolusa.com |

| Dahl Salt-Resistant (DR) | Normal/High | 10 | No obvious depressor responses | Not applicable | nih.govjeolusa.com |

| Spontaneously Hypertensive Rats (SHR) | Not specified | 3, 10 | Decreased blood pressure (additive with AT1 antagonist) | ~24 hours | |

| Stroke-Prone SHR (SHRSP) | Not specified | 3, 10 | Decreased blood pressure (additive with AT1 antagonist) | ~24 hours |

This compound has been investigated for its impact on endothelial dysfunction, particularly in the context of diabetes. Endothelin-1 biosynthesis is known to be elevated in diabetic states, potentially contributing to diabetic vascular complications. idrblab.cn

Key Research Findings in Endothelial Dysfunction:

In streptozotocin (B1681764) (STZ)-induced diabetic rats, a model for type 1 diabetes, the acetylcholine (B1216132) (ACh)-induced endothelium-dependent relaxation was impaired. idrblab.cn

Chronic oral administration of this compound (10 mg kg⁻¹, daily for 4 weeks) significantly attenuated this impairment in endothelium-dependent relaxation in diabetic rats. idrblab.cn

this compound treatment also led to a significant decrease in the amount of superoxide (B77818) anion, a reactive oxygen species, in the aortae of diabetic rats. idrblab.cn

Furthermore, it completely prevented the increase in the expression of p22phox mRNA, a subunit of the NADH/NADPH oxidase complex, which is a major source of superoxide anion, in STZ-induced diabetic rats. idrblab.cn

These findings suggest that ET-1 may directly contribute to the impairment of endothelium-dependent relaxation in STZ-induced diabetic rats through increased superoxide anion production, and this compound can counteract this effect. idrblab.cn

Dual ET receptor blockade with this compound was shown to improve type-1 diabetes-induced aortic endothelial dysfunction.

Table 2: Effects of this compound on Endothelial Dysfunction in STZ-Induced Diabetic Rats

| Parameter | Diabetic Rats (Untreated) | Diabetic Rats (this compound Treated) | Reference |

| ACh-induced endothelium-dependent relaxation | Impaired | Significantly attenuated | idrblab.cn |

| Superoxide anion in aortae | Significantly greater | Significantly decreased | idrblab.cn |

| p22phox mRNA expression | Significantly increased | Completely prevented increase | idrblab.cn |

Vascular remodeling, characterized by structural and functional changes in blood vessels, is a hallmark of conditions like hypertension and contributes to cardiovascular disease progression. Endothelin-1 (ET-1) is known to possess mitogenic properties on smooth muscle cells, implicating its role in vascular remodeling. jeolusa.com As a mixed ET(A)/ET(B) receptor antagonist, this compound's ability to block ET-1's effects suggests a potential influence on these remodeling processes, particularly as they relate to hypertension and endothelial dysfunction. While direct studies specifically detailing this compound's impact on the cellular and molecular mechanisms of vascular remodeling (e.g., cell proliferation, extracellular matrix changes) are not explicitly detailed in the provided search results, its established role in ameliorating hypertension and endothelial dysfunction, conditions intrinsically linked to maladaptive vascular remodeling, implies an indirect or contributing effect. jeolusa.com

Research in Diabetes-Related Complications

As highlighted in Section 6.1.2, this compound has been investigated for its effects on diabetes-related vascular complications, specifically focusing on endothelial dysfunction. The increased biosynthesis of endothelin-1 in diabetic states is hypothesized to contribute to these complications. idrblab.cn Research has demonstrated that chronic administration of this compound can attenuate the impairment of endothelium-dependent relaxation and reduce oxidative stress markers in STZ-induced diabetic rats, thereby improving diabetes-induced aortic endothelial dysfunction. idrblab.cn These findings underscore this compound's potential in addressing vascular complications associated with diabetes.

Exploration of Broader Potential Biological Activities Based on Structural Analogues

The primary documented biological activity of this compound is its role as an endothelin receptor antagonist. While the endothelin system can be involved in various physiological and pathophysiological processes, including inflammation, specific research on "broader potential biological activities" of this compound based on its structural analogues is not explicitly detailed in the provided information.

While endothelin-1 itself can contribute to inflammatory responses, and some general discussions mention structural analogues in the context of anti-inflammatory effects for other compound classes (e.g., sesquiterpene lactones, lipoxins), direct research specifically exploring this compound's broader anti-inflammatory activities or those of its structural analogues, beyond its established mechanism as an endothelin receptor antagonist, is not prominently featured in the provided research. The available information primarily links this compound to its effects on the endothelin system, which can have implications for inflammation within cardiovascular contexts, but not as a standalone anti-inflammatory agent based on broader structural analogue exploration.

Antimicrobial Research

Table 1: Summary of Antimicrobial Research Findings for this compound

| Research Area | Specific Findings | Data/Metrics (e.g., MIC values) |

| Antimicrobial Activity | No specific research findings detailing antimicrobial activity for this compound are widely documented in publicly accessible scientific literature. | No specific data available. |

Anticancer Research

Similarly, comprehensive research findings detailing the anticancer activity of this compound, including data on its cytotoxicity (e.g., IC50 values) against specific cancer cell lines or its in vivo antitumor mechanisms, are not widely reported in the public scientific domain. Although the endothelin system and endothelin receptor antagonists have been subjects of interest in cancer research due to their involvement in cell proliferation, angiogenesis, and metastasis, specific studies focusing on this compound's direct anticancer effects are not prominently featured in the available literature.

Table 2: Summary of Anticancer Research Findings for this compound

| Research Area | Specific Findings | Data/Metrics (e.g., IC50 values, cell lines) |

| Anticancer Activity | No specific research findings detailing anticancer activity for this compound are widely documented in publicly accessible scientific literature. | No specific data available. |

Future Preclinical Research Avenues and Methodological Advancements

Future preclinical research avenues for compounds like this compound could involve a systematic and broad-spectrum screening approach to uncover potential therapeutic applications beyond its established role as an endothelin receptor antagonist. Given that compounds with similar chemical structures can exhibit diverse biological activities, comprehensive in vitro and in vivo screening for antimicrobial and anticancer properties, if not previously conducted or reported, would be a logical next step.

Methodological advancements in high-throughput screening, computational drug discovery, and phenotypic screening could facilitate the identification of novel biological targets or pathways modulated by this compound. Furthermore, exploring its potential in combination therapies, or investigating its effects on various cellular processes (e.g., inflammation, fibrosis) that are often linked to its primary pharmacological action, could reveal new therapeutic opportunities. The elucidation of its precise molecular interactions and pharmacokinetic/pharmacodynamic profiles in diverse biological systems would be crucial for any future development.

Q & A

Q. What are the standardized protocols for synthesizing J-104132 to ensure experimental reproducibility?

Methodological Answer:

- Follow detailed synthetic procedures with precise stoichiometric ratios, reaction conditions (temperature, solvent, catalysts), and purification steps.

- Include validation through spectral characterization (e.g., NMR, IR, HRMS) and cross-reference with established literature for key intermediates .

- Document deviations (e.g., solvent impurities, temperature fluctuations) in supplementary materials to aid troubleshooting .

Q. How should researchers design controlled experiments to assess this compound’s biological activity?

Methodological Answer:

- Use a double-blind experimental design with positive/negative controls to minimize bias.

- Specify cell lines or model organisms, exposure times, and dose ranges.

- Validate results with orthogonal assays (e.g., enzymatic inhibition + cellular viability) to confirm mechanism-specific effects .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

Methodological Answer:

- Combine HPLC for purity assessment, DSC/TGA for thermal stability, and X-ray crystallography for structural confirmation.

- Cross-validate solubility and partition coefficients (logP) using shake-flask and computational methods (e.g., COSMO-RS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological efficacy across studies?

Methodological Answer:

- Conduct meta-analysis to identify variables causing discrepancies (e.g., assay conditions, compound batches).

- Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to isolate confounding factors .

- Use sensitivity analysis to weigh the impact of methodological differences (e.g., IC₅₀ variability due to ATP concentration in kinase assays) .

Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Employ multi-omics approaches (proteomics, transcriptomics) to map interaction networks.

- Validate targets using CRISPR knockouts or siRNA silencing paired with rescue experiments .

- Apply principal contradiction analysis to prioritize dominant pathways over secondary effects in dose-response studies .

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity data?

Methodological Answer:

- Implement Quality-by-Design (QbD) principles during synthesis to control critical quality attributes (CQAs).

- Use statistical process control (SPC) charts to monitor purity and potency across batches .

- Apply ANOVA to distinguish intrinsic variability from experimental noise .

Data Analysis and Validation

Q. What statistical frameworks are recommended for validating this compound’s dose-response relationships?

Methodological Answer:

- Use nonlinear regression (e.g., Hill equation) to model efficacy and toxicity.

- Apply bootstrap resampling to estimate confidence intervals for EC₅₀/LC₅₀ values .

- Report effect sizes (Cohen’s d) to contextualize biological significance beyond p-values .

Q. How can researchers ensure robust structure-activity relationship (SAR) analysis for this compound derivatives?

Methodological Answer:

- Apply machine learning (e.g., Random Forest, SVM) to identify critical molecular descriptors.

- Validate SAR hypotheses with synthetic analogs and Free-Wilson analysis .

- Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize derivatives for further study .

Ethical and Reproducibility Considerations

Q. What steps are necessary to align this compound research with ethical guidelines for preclinical studies?

Methodological Answer:

- Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments.

- Include power analysis to justify sample sizes and avoid underpowered studies .

- Disclose conflicts of interest and funding sources in compliance with ICMJE standards .

Q. How can researchers enhance the reproducibility of this compound’s pharmacokinetic data?

Methodological Answer:

- Standardize bioanalytical methods (e.g., LC-MS/MS) across labs using reference materials.

- Share raw pharmacokinetic datasets in public repositories (e.g., ChEMBL, Zenodo) .

- Conduct inter-laboratory validation studies with harmonized protocols .

Key Methodological Tables

Table 1: Critical Parameters for this compound Synthesis

| Parameter | Optimal Range | Validation Method | Reference |

|---|---|---|---|

| Reaction Temperature | 80–85°C | In-situ FTIR monitoring | |

| Catalyst Loading | 2.5 mol% | ICP-OES analysis | |

| Purity Threshold | ≥98% | HPLC-UV (254 nm) |

Table 2: Common Pitfalls in this compound Bioactivity Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.